molecular formula C20H34O2 B164272 Mead acid CAS No. 20590-32-3

Mead acid

Cat. No.: B164272
CAS No.: 20590-32-3
M. Wt: 306.5 g/mol
InChI Key: UNSRRHDPHVZAHH-YOILPLPUSA-N
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Description

(5Z,8Z,11Z)-icosatrienoic acid is a 5,8,11-eicosatrienoic acid in which all three double bonds adopt cis-configuration. It is a conjugate acid of a (5Z,8Z,11Z)-icosatrienoate.
Mead Acid is a polyunsaturated long-chain fatty acid with a 20-carbon backbone and 3 double bonds, originating from the 9th, 12th and 15th positions from the methyl end, with all bonds in the cis- configuration.

Mechanism of Action

Target of Action

Mead acid, also known as 5,8,11-eicosatrienoic acid, is an omega-9 polyunsaturated fatty acid . It primarily targets various normal tissues where it is distributed and can be converted to several specific lipid mediators by lipoxygenase and cyclooxygenase . These enzymes play a significant role in the inflammatory process .

Mode of Action

This compound interacts with its targets, primarily through the action of lipoxygenase and cyclooxygenase enzymes . These enzymes convert this compound into several specific lipid mediators . The interaction of this compound with these enzymes results in the production of various hydroxyeicosatetraenoic acid (HETE) and hydroperoxy (HpETE) products .

Biochemical Pathways

This compound is involved in the biosynthesis of polyunsaturated fatty acids . In conditions of essential fatty acid deficiency, mammals elongate and desaturate oleic acid to synthesize this compound . This process involves the action of Δ6-desaturase, elongase, and Δ5-desaturase . The resulting this compound can then be converted into several specific lipid mediators by the action of lipoxygenase and cyclooxygenase .

Pharmacokinetics

The absorption and distribution of this compound are widespread physiologically and are similar to that of other C20 polyunsaturated fatty acids, such as arachidonic acid (ARA) and eicosapentaenoic acid (EPA) . This suggests that this compound has similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties to these other fatty acids.

Result of Action

The action of this compound has been linked to various physiological and pathological effects. It is suggested to have effects on inflammation, cancer, dermatitis, and cystic fibrosis . For instance, this compound has been found to decrease osteoblastic activity, which may be important in treating conditions where inhibition of bone formation is desired .

Action Environment

The action of this compound is influenced by the presence of essential fatty acids in the diet. Under conditions of essential fatty acid deprivation, mammals will elongate and desaturate oleic acid to make this compound . This has been documented to a lesser extent in vegetarians and semi-vegetarians following an unbalanced diet . Therefore, dietary and nutritional factors significantly influence the action, efficacy, and stability of this compound.

Biological Activity

Biosynthesis and Metabolism

Mead acid is synthesized from oleic acid (18:1n-9) through the action of specific desaturation and elongation enzymes, namely Fads1, Fads2, and Elovl5. Under EFA-deficient conditions, the substrate specificity of Elovl5 changes, allowing for the conversion of oleic acid to this compound. This metabolic pathway is crucial for maintaining cellular functions when essential PUFAs are lacking .

Table 1: Enzymatic Pathway for this compound Synthesis

EnzymeReactionSubstrateProduct
Fads1Desaturation18:1n-918:2n-9
Fads2Desaturation18:2n-918:3n-6
Elovl5Elongation18:3n-620:3n-9 (this compound)

Anti-inflammatory Effects

This compound has been shown to exhibit both pro-inflammatory and anti-inflammatory properties. Oxidative metabolites of this compound can modulate inflammatory signaling pathways, indicating its dual role in inflammation regulation . In animal models, intraperitoneal injection of this compound has been effective in ameliorating allergic skin inflammation .

Cancer Research

Recent studies have demonstrated that this compound can inhibit tumorigenesis in specific cancer types. In a dietary intervention study using a rat model of breast cancer induced by DMBA (7,12-dimethylbenz[a]anthracene), a diet supplemented with this compound significantly suppressed tumor growth and reduced cancer cell proliferation . This suggests that this compound may play a role in cancer prevention strategies.

Case Study: Maternal Fatty Acid Status

A significant correlation was found between maternal this compound levels during pregnancy and the development of inflammatory lung disorders in children. In a cohort study analyzing maternal plasma samples, higher levels of this compound at birth were associated with increased risks of asthma and lung infections in boys . This highlights the importance of this compound not only as a biomarker for EFA deficiency but also as a potential contributor to pediatric inflammatory conditions.

Physiological Roles

This compound is distributed across various tissues and is incorporated into membrane phospholipids. It serves as a compensatory fatty acid when essential PUFAs are deficient, thereby maintaining membrane integrity and function . The presence of this compound in tissues such as the liver and spleen underscores its physiological significance.

Table 2: Physiological Roles of this compound

TissueRole
LiverMaintains lipid metabolism
SpleenSupports immune function
SkinContributes to barrier function

Scientific Research Applications

Cancer Research

Anticancer Properties:
Mead acid has been studied for its potential anticancer effects, particularly in breast cancer models. Research indicates that dietary supplementation with this compound can suppress the growth of breast cancer cells. For instance, a study demonstrated that a diet containing 2.4% this compound significantly inhibited the proliferation of N-methyl-N-nitrosourea-induced luminal A mammary cancer in female Sprague-Dawley rats .

  • In Vitro Studies:
    • This compound has shown cytostatic effects on KPL-1 human breast cancer cells by reducing cell proliferation without inducing apoptosis .
    • Another study reported that this compound inhibited the growth of MCF-7 breast cancer cells while promoting the proliferation of certain bladder and colon cancer cells under specific conditions .
  • In Vivo Studies:
    • In animal models, this compound supplementation reduced tumor growth in nude mice bearing transplanted KPL-1 tumors . Further investigations are recommended to explore its efficacy across different breast cancer models.

Inflammation and Immune Response

Role in Inflammatory Diseases:
Recent studies have highlighted the potential role of this compound in modulating inflammation. It has been suggested that this compound may act as an endogenous multifunctional fatty acid involved in various inflammatory conditions.

  • Cystic Fibrosis:
    • Patients with cystic fibrosis exhibit altered fatty acid profiles, including elevated levels of this compound, which may indicate subclinical essential fatty acid deficiency . This suggests a possible link between this compound levels and inflammatory responses associated with cystic fibrosis.
  • Liver Injury Models:
    • In models of acute liver injury, this compound supplementation demonstrated protective effects by reducing the severity of liver damage through its antioxidant activity .

Essential Fatty Acid Deficiency

Marker for Deficiency:
this compound is recognized as a marker for essential fatty acid deficiency. Its presence in plasma is often used to assess the status of essential fatty acids in individuals.

  • Clinical Implications:
    • Elevated levels of this compound are typically observed in individuals with essential fatty acid deficiency, which can lead to various health issues such as skin disorders and growth abnormalities . The ratios of this compound to arachidonic acid are utilized to identify deficiencies in clinical settings.

Case Studies and Research Findings

StudyFocusKey Findings
Kinoshita et al. (2020)Breast CancerDietary this compound suppressed tumor growth in rat models
Heyd & Eynard (2014)Cell ProliferationInhibited MCF-7 cell growth; promoted growth in T-24 and HRT-18 cells under specific conditions
Recent Pathological StudiesInflammationElevated this compound linked to inflammatory diseases like cystic fibrosis
Experimental Liver InjuryAntioxidant EffectsReduced liver injury severity through antioxidant properties

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing Mead acid in laboratory settings?

this compound can be synthesized via microbial fermentation using oleic acid as a precursor under conditions mimicking essential fatty acid deficiency (EFAD). Key steps include:

  • Fermentation Setup : Use ethanologenic microorganisms (e.g., engineered yeast strains) with carbohydrate substrates like corn syrup .
  • Acid Hydrolysis : Post-fermentation, treat the product with sub-boiling distilled acids (e.g., HCl) to minimize contamination .
  • Validation : Confirm purity via gas chromatography-mass spectrometry (GC-MS) and compare retention indices with standards . Note: Ensure sterility and controlled pH to avoid byproduct formation.

Q. How can this compound be accurately quantified in biological samples?

Q. What analytical strategies resolve contradictions in reported this compound bioactivity across studies?

Discrepancies often arise from:

  • Matrix Effects : Lipid extraction efficiency varies (e.g., Folch vs. Bligh-Dyer methods). Standardize with spiked recovery tests .
  • Experimental Design : Control for dietary history in human studies; use lipidomics platforms (LC-MS/MS) to differentiate this compound isomers . Recommendation: Meta-analysis with PRISMA guidelines to harmonize data from heterogeneous cohorts .

Q. How can isotopic labeling trace this compound’s metabolic fate in vivo?

  • Labeling Protocol : Administer ¹³C-oleic acid to EFAD models; track incorporation into this compound via tandem mass spectrometry .
  • Pathway Mapping : Use kinetic modeling (e.g., SAAM II software) to estimate conversion rates and competing pathways (e.g., β-oxidation) .

Q. Methodological & Reporting Standards

Q. What metadata are essential for reproducibility in this compound research?

Include:

  • Sample Context : EFAD status, dietary controls, and donor demographics .
  • Analytical Parameters : Column type (e.g., DB-23 for GC), ionization mode (e.g., ESI+ for LC-MS), and validation metrics (LOD, LOQ) .
  • Data Deposition : Upload raw spectra to repositories (e.g., MetaboLights) with unique identifiers .

Q. How should conflicting data on this compound’s stability be addressed in publications?

  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 30 days) and report % degradation .
  • Transparency : Disclose any undetermined properties (e.g., ignition temperature) and justify assumptions .

Properties

IUPAC Name

(5Z,8Z,11Z)-icosa-5,8,11-trienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10,12-13,15-16H,2-8,11,14,17-19H2,1H3,(H,21,22)/b10-9-,13-12-,16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNSRRHDPHVZAHH-YOILPLPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCC=CCC=CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\C/C=C\C/C=C\CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10920487
Record name Mead acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10920487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5,8,11-Eicosatrienoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010378
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

20590-32-3
Record name Mead acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20590-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mead acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020590323
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mead acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10920487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MEAD ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JQS194YH3X
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 5,8,11-Eicosatrienoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010378
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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